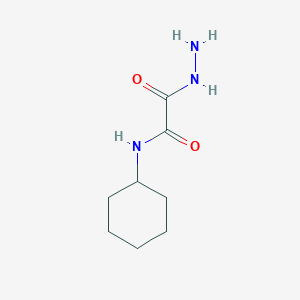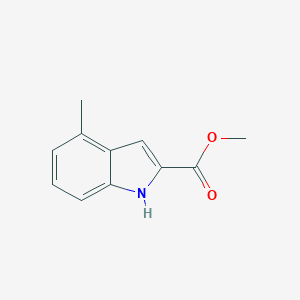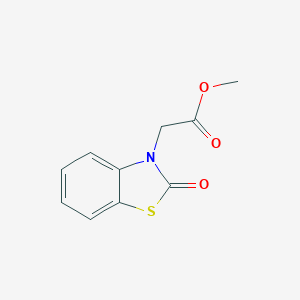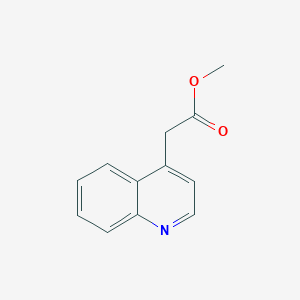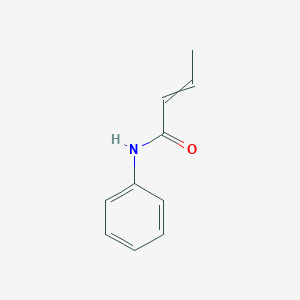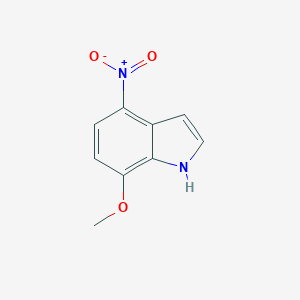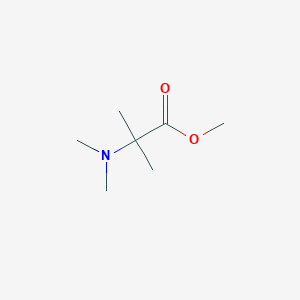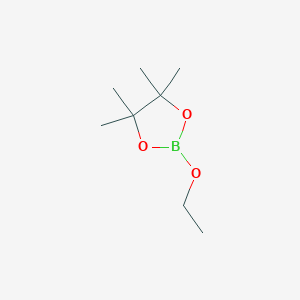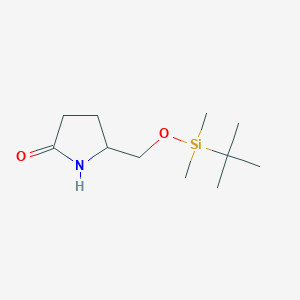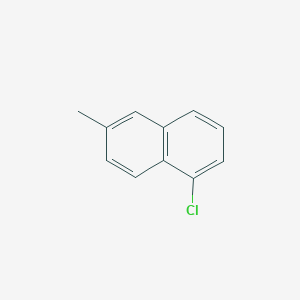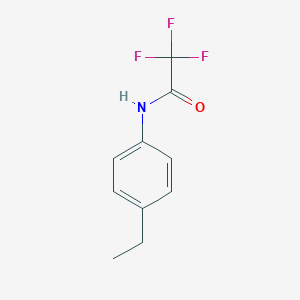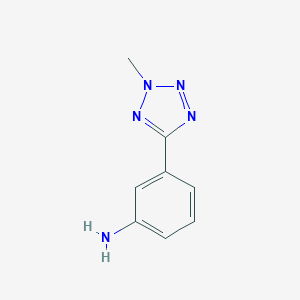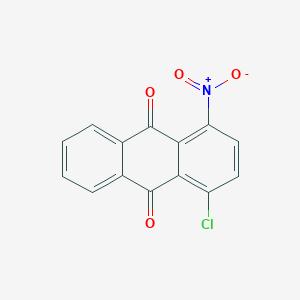
1-Chloro-4-nitro-anthraquinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Chloro-4-nitro-anthraquinone is a synthetic organic compound that is widely used in scientific research. It is a derivative of anthraquinone, which is a naturally occurring compound found in many plants. 1-Chloro-4-nitro-anthraquinone has a wide range of applications in the field of chemistry, biology, and medicine.
Mechanism Of Action
The mechanism of action of 1-Chloro-4-nitro-anthraquinone is not fully understood. However, it is believed to interact with biomolecules, such as proteins and nucleic acids, through hydrogen bonding and hydrophobic interactions. It can also undergo redox reactions, which can lead to the formation of reactive oxygen species that can damage biomolecules.
Biochemical And Physiological Effects
1-Chloro-4-nitro-anthraquinone has been shown to have a variety of biochemical and physiological effects. It can induce oxidative stress and DNA damage in cells, which can lead to cell death. It can also inhibit the activity of various enzymes, such as acetylcholinesterase and tyrosinase, which are involved in important physiological processes. Moreover, it can modulate the expression of genes involved in inflammation, apoptosis, and cell cycle regulation.
Advantages And Limitations For Lab Experiments
One of the main advantages of 1-Chloro-4-nitro-anthraquinone is its versatility. It can be used in various types of experiments, such as fluorescence spectroscopy, photodynamic therapy, and enzyme inhibition assays. Moreover, it is relatively easy to synthesize and purify, which makes it accessible to many researchers. However, one of the limitations of 1-Chloro-4-nitro-anthraquinone is its potential toxicity. It can induce oxidative stress and DNA damage in cells, which can affect the results of experiments.
Future Directions
There are many possible future directions for the research on 1-Chloro-4-nitro-anthraquinone. One of the areas that could be explored is the development of new synthetic methods that are more efficient and environmentally friendly. Another area that could be explored is the use of 1-Chloro-4-nitro-anthraquinone as a photosensitizer in photodynamic therapy. Moreover, the mechanism of action of 1-Chloro-4-nitro-anthraquinone could be further elucidated to better understand its effects on biomolecules and cells. Finally, new applications of 1-Chloro-4-nitro-anthraquinone could be explored, such as its use as a sensor for the detection of environmental pollutants.
Synthesis Methods
1-Chloro-4-nitro-anthraquinone is synthesized by the reaction of 1,4-dichloroanthraquinone with nitric acid. The reaction takes place in the presence of a catalyst, such as sulfuric acid, and at high temperature and pressure. The product is then purified by recrystallization to obtain pure 1-Chloro-4-nitro-anthraquinone.
Scientific Research Applications
1-Chloro-4-nitro-anthraquinone is widely used in scientific research due to its unique properties. It is used as a fluorescent probe to detect and measure the concentration of various biomolecules, such as proteins, nucleic acids, and lipids. It is also used as a photosensitizer in photodynamic therapy, a treatment for cancer that involves the use of light to activate a photosensitizing agent. Moreover, 1-Chloro-4-nitro-anthraquinone is used as a precursor for the synthesis of other organic compounds, such as dyes and pigments.
properties
CAS RN |
6337-82-2 |
|---|---|
Product Name |
1-Chloro-4-nitro-anthraquinone |
Molecular Formula |
C14H6ClNO4 |
Molecular Weight |
287.65 g/mol |
IUPAC Name |
1-chloro-4-nitroanthracene-9,10-dione |
InChI |
InChI=1S/C14H6ClNO4/c15-9-5-6-10(16(19)20)12-11(9)13(17)7-3-1-2-4-8(7)14(12)18/h1-6H |
InChI Key |
FLEURRNKVDUGOR-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C=CC(=C3C2=O)Cl)[N+](=O)[O-] |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C=CC(=C3C2=O)Cl)[N+](=O)[O-] |
Other CAS RN |
6337-82-2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



